molecular formula C11H17NO B1418481 2-Methyl-3-[(propan-2-yloxy)methyl]aniline CAS No. 1157090-24-8

2-Methyl-3-[(propan-2-yloxy)methyl]aniline

Cat. No.: B1418481
CAS No.: 1157090-24-8
M. Wt: 179.26 g/mol
InChI Key: VQKDSCWMZCIEGA-UHFFFAOYSA-N
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Description

2-Methyl-3-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This aniline derivative is characterized by the presence of a methyl group and an isopropoxymethyl group on the benzene ring, which influences its electronic and steric properties. It is supplied as a liquid and should be stored at room temperature . As a functionalized aniline, this compound serves as a versatile building block and key synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly valuable in the synthesis of more complex heterocyclic systems; for instance, aniline derivatives are commonly employed in reactions with diones to construct functionalized tetrahydropyridines, which are privileged structures in pharmaceutical development . Researchers utilize this compound for the development of novel chemical entities, in scaffold diversification, and as a precursor in materials science. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3-(propan-2-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)13-7-10-5-4-6-11(12)9(10)3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDSCWMZCIEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)COC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-[(propan-2-yloxy)methyl]aniline is an organic compound notable for its structural features, which include an aniline group and a propan-2-yloxy substituent. This unique configuration has led to investigations into its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline is C11H17NO2. The compound consists of a benzene ring with a methyl group at the 2-position and a propan-2-yloxy group at the 3-position, contributing to its chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that 2-Methyl-3-[(propan-2-yloxy)methyl]aniline exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Table 1: Antimicrobial activity of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In cellular models, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha25075
IL-630090

Table 2: Effect of treatment with 2-Methyl-3-[(propan-2-yloxy)methyl]aniline on cytokine production.

The biological activity of 2-Methyl-3-[(propan-2-yloxy)methyl]aniline can be attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Its ability to penetrate cell membranes effectively due to the lipophilic propan-2-yloxy group enhances its biological efficacy.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of aniline compounds, including 2-Methyl-3-[(propan-2-yloxy)methyl]aniline, against resistant strains of bacteria. The results indicated significant antimicrobial activity, particularly against multi-drug resistant Staphylococcus strains .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Physical State Key Properties
2-Methyl-3-[(propan-2-yloxy)methyl]aniline (Propan-2-yloxy)methyl C₁₁H₁₇NO 179.26 Liquid Ether group; moderate hydrophilicity
2-Methyl-3-[(methylsulfanyl)methyl]aniline (Methylsulfanyl)methyl C₁₀H₁₅NS 181.30 Not reported Thioether; higher lipophilicity
2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline (Propan-2-ylsulfanyl)methyl C₁₂H₁₉NS 209.35 Not reported Bulkier thioether; enhanced lipophilicity
2-Methyl-3-(trifluoromethyl)aniline Trifluoromethyl C₈H₈F₃N 175.16 Not reported Strong electron-withdrawing; lipophilic
2-[3-(Dimethylamino)propoxy]aniline 3-(Dimethylamino)propoxy C₁₁H₁₈N₂O 194.28 Not reported Basic amino group; increased solubility

Key Observations :

  • Electronic Effects : The propan-2-yloxy group in the target compound is electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, the trifluoromethyl group (in 2-Methyl-3-(trifluoromethyl)aniline) is strongly electron-withdrawing, deactivating the ring .
  • Lipophilicity : Thioether analogs (e.g., methylsulfanyl and propan-2-ylsulfanyl derivatives) exhibit higher lipophilicity than the target compound due to sulfur’s polarizability. The trifluoromethyl group further increases hydrophobicity .
  • Synthetic Accessibility : The target compound’s ether linkage can be synthesized via Williamson ether synthesis, while thioethers may require thiol-alkylation. Fluorinated analogs often involve specialized fluorination techniques .

Preparation Methods

Laboratory Synthesis via Nucleophilic Substitution

Method Overview:
This approach involves starting from a halogenated aromatic precursor, such as 2-methyl-3-bromopropoxybenzene, which undergoes nucleophilic substitution with aniline derivatives to introduce the amino group.

Reaction Conditions:

  • Reagents: Aniline or substituted aniline derivatives
  • Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF)
  • Catalysts: Potassium carbonate or sodium hydride as bases
  • Temperature: Typically reflux conditions (~80-120°C)

Reaction Pathway:
$$
\text{2-methyl-3-bromopropoxybenzene} + \text{Aniline derivative} \rightarrow \text{2-Methyl-3-[(propan-2-yloxy)methyl]aniline}
$$

Research Findings:
Patents and literature indicate that nucleophilic substitution is effective for synthesizing substituted anilines with alkoxy substituents, with yields often exceeding 70% under optimized conditions.

Reduction of Nitroaromatic Precursors

Method Overview:
This method involves synthesizing a nitroaromatic compound, which is subsequently reduced to the corresponding aniline.

Reaction Conditions:

  • Starting Material: Nitroaromatic compounds with similar substitution patterns
  • Reducing Agents: Hydrogen gas over palladium or platinum catalysts, or chemical reductants like iron or tin in acidic media
  • Temperature: 25-80°C for catalytic hydrogenation

Reaction Pathway:
$$
\text{Nitro derivative} \xrightarrow[\text{H}_2,\text{Pd/C}]{} \text{Aniline derivative}
$$

Research Findings:
This route is well-established in organic synthesis, with high selectivity and yields around 80% reported.

Industrial-Scale Synthesis via Nitration and Hydrogenation

Method Overview:
Large-scale production typically involves nitration of suitable aromatic compounds followed by catalytic hydrogenation to reduce nitro groups to amino groups.

Reaction Conditions:

  • Nitration: Using nitric acid and sulfuric acid at controlled temperatures (~0-50°C)
  • Hydrogenation: Continuous flow reactors with Pd/C or Raney nickel catalysts

Advantages:

  • High yield and purity
  • Suitable for mass production

Research Findings:
Industrial processes are optimized for continuous operation, with process parameters adjusted to maximize yield and minimize by-products.

Data Summary and Comparative Table

Preparation Method Key Reagents Typical Reaction Conditions Yield Remarks
Nucleophilic substitution Halogenated precursor + amine Reflux, polar aprotic solvent >70% Suitable for lab-scale synthesis
Nitro reduction Nitroaromatic precursor + H2/Pd 25-80°C ~80% High selectivity, scalable
Nitration & hydrogenation Aromatic precursor + HNO3/H2 Controlled temperature, continuous flow High Industrial-scale, high purity

Notes and Research Insights

  • Selectivity and Yield: The choice of reaction conditions significantly influences yield and purity. Catalytic hydrogenation offers high selectivity for reduction steps, while nucleophilic substitution efficiency depends on the leaving group and solvent polarity.

  • Functional Group Compatibility: The presence of methyl and alkoxy groups requires careful control of reaction parameters to prevent side reactions such as over-oxidation or polymerization.

  • Synthesis Optimization: Recent advances involve microwave-assisted synthesis and flow chemistry to enhance reaction rates and scalability.

  • Safety Considerations: Handling halogenated intermediates and reducing agents necessitates strict safety protocols, including inert atmospheres and proper waste disposal.

Q & A

Q. How can computational modeling enhance understanding of its reactivity?

  • Answer:
  • DFT calculations: Predict reaction pathways (e.g., transition states for EAS) using Gaussian or ORCA.
  • Molecular dynamics (MD): Simulate solvent effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-[(propan-2-yloxy)methyl]aniline
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2-Methyl-3-[(propan-2-yloxy)methyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.